

# Assessing the Novelty of 4-Bromoquinolin-8-ol: A Comparative Guide

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## Compound of Interest

Compound Name: 4-Bromoquinolin-8-ol

Cat. No.: B162148

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For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the current scientific understanding of **4-Bromoquinolin-8-ol**, a specific isomer within the bromo-substituted quinolin-8-ol family. A comprehensive review of available scientific literature reveals a significant finding: there is a notable lack of direct experimental data on the synthesis, physicochemical properties, and biological activities of **4-Bromoquinolin-8-ol**. This scarcity of information strongly suggests its novelty as a research compound.

To contextualize the potential properties of **4-Bromoquinolin-8-ol** and to provide a framework for its future investigation, this guide offers a comparative analysis with its more extensively studied isomers: 5-Bromoquinolin-8-ol, 7-Bromoquinolin-8-ol, and 8-Bromoquinolin-4-ol. The data presented for these isomers can serve as a valuable benchmark for assessing the unique characteristics of **4-Bromoquinolin-8-ol** once experimental data becomes available.

## Comparative Physicochemical Properties of Bromoquinolinol Isomers

The following table summarizes the known physicochemical properties of key bromoquinolinol isomers. The properties of **4-Bromoquinolin-8-ol** are yet to be experimentally determined and are presented here as a subject for future investigation.

Property	4-Bromoquinolin-8-ol	5-Bromoquinolin-8-ol	7-Bromoquinolin-8-ol	8-Bromoquinolin-4-ol
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO	C <sub>9</sub> H <sub>6</sub> BrNO	C <sub>9</sub> H <sub>6</sub> BrNO	C <sub>9</sub> H <sub>6</sub> BrNO
Molecular Weight	224.06 g/mol	224.05 g/mol [1]	224.05 g/mol [2]	224.06 g/mol
Appearance	Not Documented	---	White solid[2]	Colorless to white solid[3]
Melting Point	Not Documented	---	138-143 °C[2]	Not Documented
CAS Number	Not Assigned	1198-14-7[1]	13019-32-4[2]	57798-00-2

## Comparative Biological Activities of Bromoquinolinol Isomers

Quinoline and its derivatives are recognized for a wide spectrum of pharmacological activities. [4] Halogenated 8-hydroxyquinolines, in particular, have been investigated for various therapeutic applications.[5][6] The table below outlines some of the documented biological activities of the comparator isomers. The biological profile of **4-Bromoquinolin-8-ol** remains an open area for research.

Biological Activity	5-Bromoquinolin-8-ol	7-Bromoquinolin-8-ol Derivatives	8-Bromoquinolin-4-ol
Antimicrobial	---	Derivatives have shown activity against Gram-positive and Gram-negative bacteria.[7]	Potential as an intermediate for fungicides and antibacterial agents. [3]
Antifungal	---	Derivatives tested against <i>Aspergillus niger</i> and <i>Penicillium spinulosum</i> . [7]	Potential as an intermediate for fungicides. [3]
Anticancer	---	5,7-dibromo-8-hydroxyquinoline showed activity against various cancer cell lines. [8]	---
Other	---	---	Intermediate for antimalarial drugs. [3]

## Proposed Experimental Protocols for the Characterization of 4-Bromoquinolin-8-ol

The following are detailed methodologies that could be employed to synthesize and characterize **4-Bromoquinolin-8-ol**, based on established protocols for its isomers.

### Synthesis of Bromoquinolin-8-ol Isomers

- Objective: To synthesize different isomers of bromoquinolin-8-ol for comparative studies.
- General Procedure for Bromination of 8-Hydroxyquinoline:
  - Dissolve 8-hydroxyquinoline in a suitable solvent such as chloroform.

- At a controlled temperature (e.g., 0 °C), add a brominating agent like N-bromosuccinimide (NBS) or molecular bromine portion-wise.[\[2\]](#)
- The reaction temperature and duration are critical for controlling the position of bromination. For instance, direct bromination of 8-hydroxyquinoline often yields a mixture of 5-bromo-, 7-bromo-, and 5,7-dibromo-8-hydroxyquinoline.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction and perform an aqueous workup.
- Purify the product by recrystallization or column chromatography.

## Physicochemical Characterization

- Objective: To determine the fundamental physical and chemical properties of the synthesized compound.
- Methodologies:
  - Melting Point Determination: Use a standard melting point apparatus.
  - Spectroscopic Analysis:
    - Nuclear Magnetic Resonance (NMR): Dissolve the sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) to obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra. This will confirm the chemical structure and isomeric purity.
    - Mass Spectrometry (MS): Utilize techniques like Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern.[\[2\]](#)
    - Infrared (IR) Spectroscopy: To identify characteristic functional groups.

## In Vitro Biological Activity Assays

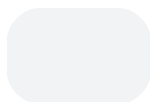
- Objective: To screen the synthesized compound for potential biological activities.
- Methodologies:

- Antimicrobial Susceptibility Testing:
  - Use the agar well diffusion method or broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[\[7\]](#)
  - Compare the results with standard antibiotics and the other bromoquinolinol isomers.
- Anticancer Activity Screening:
  - Employ the MTT assay or similar cell viability assays on a panel of human cancer cell lines.
  - Calculate the  $IC_{50}$  (half-maximal inhibitory concentration) to quantify the cytotoxic potential.[\[8\]](#)

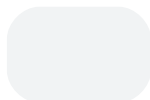
## Visualizing Isomeric Relationships and Experimental Workflow

The following diagrams, generated using DOT language, illustrate the structural relationships between the bromoquinolinol isomers and a general workflow for their synthesis and characterization.

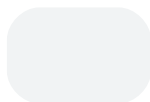
## Bromoquinolinol Isomers



8-Bromoquinolin-4-ol



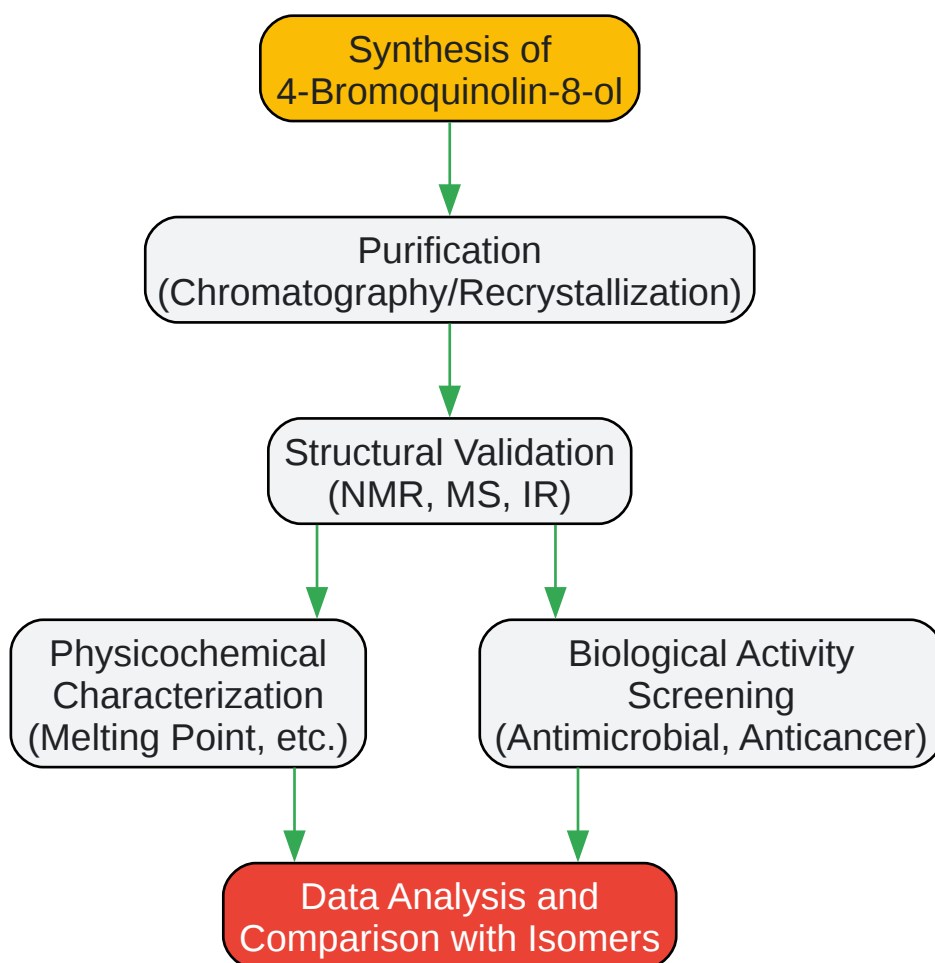
7-Bromoquinolin-8-ol



5-Bromoquinolin-8-ol

4-Bromoquinolin-8-ol  
(Novelty Focus)[Click to download full resolution via product page](#)

Caption: Structural representations of **4-Bromoquinolin-8-ol** and its studied isomers.



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Caption: Proposed experimental workflow for the characterization of **4-Bromoquinolin-8-ol**.

## Conclusion and Future Directions

The absence of published data on **4-Bromoquinolin-8-ol** presents a unique opportunity for novel research in medicinal chemistry and materials science. The comparative data from its isomers suggest that it is likely to possess interesting biological properties. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis, characterization, and evaluation of this novel compound. Future studies should focus on a regioselective synthesis of **4-Bromoquinolin-8-ol** and a thorough investigation of its properties to fully assess its novelty and potential applications.

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